molecular formula C15H16N2O3S B463236 N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide CAS No. 332886-16-5

N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B463236
CAS No.: 332886-16-5
M. Wt: 304.4g/mol
InChI Key: ZZAAROUDTCTVDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with methyl phenyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}acetamide is unique due to its specific sulfonamide group attached to a phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

332886-16-5

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H16N2O3S/c1-12(18)16-13-8-10-15(11-9-13)21(19,20)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18)

InChI Key

ZZAAROUDTCTVDL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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